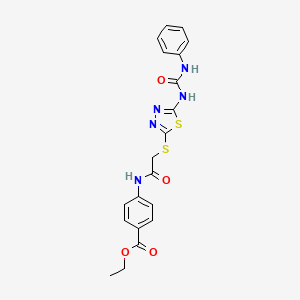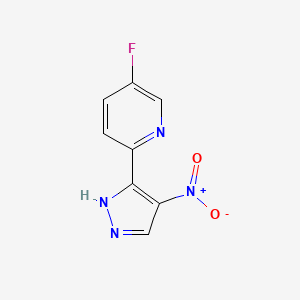
5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine: is a heterocyclic compound that contains both a pyridine and a pyrazole ring The presence of fluorine and nitro groups in its structure makes it an interesting compound for various chemical and biological studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Nitration: The pyrazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using hydrogenation or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Amino derivative: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both fluorine and nitro groups can enhance the biological activity of the resulting compounds .
Medicine: The compound is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Wirkmechanismus
The mechanism of action of 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
2-(1H-pyrazol-3-yl)pyridine: Lacks the fluorine and nitro groups, making it less reactive and less biologically active.
5-fluoro-2-(1H-pyrazol-3-yl)pyridine: Similar structure but without the nitro group, resulting in different chemical and biological properties.
2-(4-nitro-1H-pyrazol-3-yl)pyridine:
Uniqueness: The presence of both fluorine and nitro groups in 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine makes it unique compared to its analogs. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
5-fluoro-2-(4-nitro-1H-pyrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-5-1-2-6(10-3-5)8-7(13(14)15)4-11-12-8/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANIGEDKTKYEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)

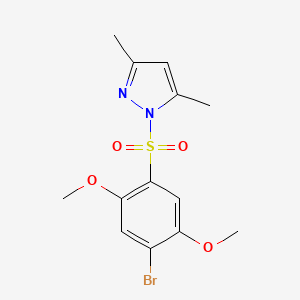
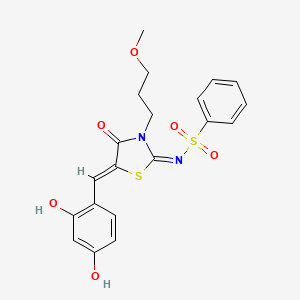
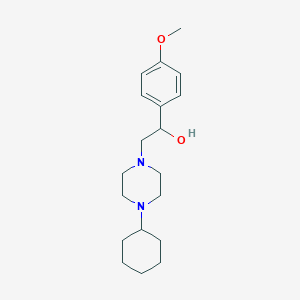
![3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2884986.png)
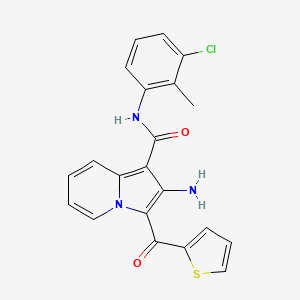
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2884993.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid](/img/structure/B2884996.png)
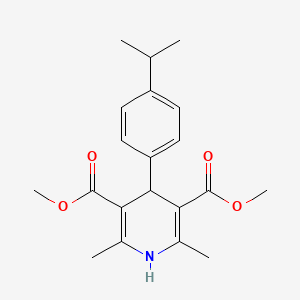
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2884998.png)
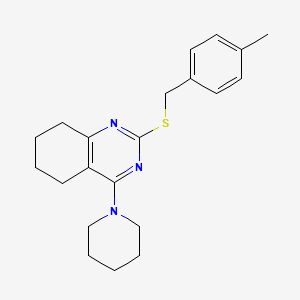
![Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate](/img/structure/B2885001.png)
